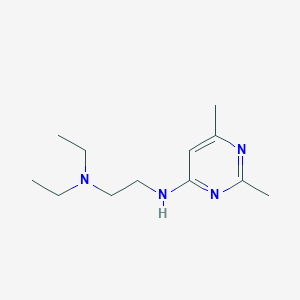
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is an organic compound with a complex structure that includes both amine and pyrimidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the reaction of 2,6-dimethyl-4-chloropyrimidine with N,N-diethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-aminoethanol: A related compound with similar amine functionality.
N,N’-Dimethyl-1,2-ethanediamine: Another compound with similar structural features.
Uniqueness
N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is unique due to the presence of both diethylamino and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
811868-36-7 |
|---|---|
Formule moléculaire |
C12H22N4 |
Poids moléculaire |
222.33g/mol |
Nom IUPAC |
N-(2,6-dimethylpyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H22N4/c1-5-16(6-2)8-7-13-12-9-10(3)14-11(4)15-12/h9H,5-8H2,1-4H3,(H,13,14,15) |
Clé InChI |
IQWPYYQXFTVKNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NC(=NC(=C1)C)C |
SMILES canonique |
CCN(CC)CCNC1=NC(=NC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B362524.png)





![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B362535.png)
![1-Cyclopentyl-5,6,7-trihydrocyclopenta[1,2-e]pyrazolo[5,4-b]pyridine-4-carboxy lic acid](/img/structure/B362536.png)
![7-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B362537.png)
![2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B362539.png)
![[4-(4-Chlorophenyl)oxan-4-YL]methanamine](/img/structure/B362547.png)
![9-Chloro-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B362549.png)
![cyclohexyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B362551.png)
![3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B362552.png)
